2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and unique structural features. The compound is registered under the Chemical Abstracts Service number 62366-56-7, providing a definitive identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry name for this compound is 2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanone, which accurately describes the structural components and their connectivity.
The molecular structure can be represented through several chemical notation systems that provide comprehensive information about the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation for this compound is CN1C=CN=C1C(=O)C(F)(F)F, which describes the methylated imidazole ring connected to the trifluoroacetyl group. The International Chemical Identifier representation is InChI=1S/C6H5F3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3, providing detailed information about the molecular connectivity and hydrogen distribution.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol |
| Chemical Abstracts Service Number | 62366-56-7 |
| International Chemical Identifier Key | HZBPTKJLNVNRBB-UHFFFAOYSA-N |
| Melting Point | 225-228°C |
| Hydrophobicity (logP) | 0.742 |
The compound's systematic name reflects its structural composition, beginning with the trifluoromethyl ketone functionality (2,2,2-trifluoro-ethanone) and indicating its attachment to the 2-position of a 1-methylimidazole ring system. This nomenclature follows standard organic chemistry conventions for naming substituted heterocyclic compounds and clearly communicates the molecular architecture to researchers and chemists.
The molecular geometry of this compound features a planar imidazole ring system with the trifluoroacetyl group positioned to allow for potential electronic interactions between the electron-withdrawing trifluoromethyl group and the aromatic heterocycle. The presence of the methyl substituent on the nitrogen atom of the imidazole ring eliminates the possibility of tautomerism that is characteristic of unsubstituted imidazoles, resulting in a single, well-defined structural form.
Historical Development in Heterocyclic Chemistry
The development of this compound is rooted in the broader historical context of imidazole chemistry and the subsequent integration of fluorine-containing functional groups into heterocyclic systems. Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially being called glyoxaline. This foundational work established the synthetic methodology for accessing the basic imidazole framework, which would later serve as the foundation for more complex derivatives.
The historical progression of imidazole chemistry demonstrates a continuous evolution from simple synthetic methods to sophisticated functionalization strategies. Early imidazole compounds were discovered even before the parent heterocycle itself, with allantoin being discovered in 1800 and parabanic acid being prepared in 1837 from uric acid. These early discoveries highlighted the natural occurrence and biological significance of imidazole-containing compounds, establishing the framework for future research into synthetic analogs.
The integration of fluorine-containing substituents into imidazole chemistry represents a more recent development in heterocyclic chemistry, emerging prominently in the latter half of the twentieth century. The synthesis of trifluoroacetyl-substituted imidazoles became feasible through the development of trifluoroacetylating reagents and improved understanding of fluorine chemistry. Compounds such as 1-(trifluoroacetyl)imidazole, bearing the Chemical Abstracts Service number 1546-79-8, demonstrated the viability of introducing trifluoromethyl ketone functionality into imidazole systems.
The specific development of this compound represents an advancement in regioselective functionalization of imidazole rings. Unlike simple N-acylation approaches that produce compounds like 1-(trifluoroacetyl)imidazole, the synthesis of this compound requires the selective formation of a carbon-carbon bond between the imidazole 2-position and the trifluoroacetyl group while maintaining the N-methyl substitution pattern.
The historical context of this compound's development also reflects broader trends in medicinal chemistry and materials science, where fluorinated heterocycles have gained prominence due to their enhanced biological activity and unique physicochemical properties. The systematic exploration of imidazole functionalization has led to the discovery of numerous biologically active compounds, including antimicrobial, anti-inflammatory, and antifungal agents that incorporate both imidazole and fluorine-containing substituents.
Significance in Organofluorine Compound Research
This compound occupies a significant position within organofluorine compound research due to its unique combination of a biologically relevant heterocycle with a highly electron-withdrawing trifluoromethyl ketone functionality. The compound exemplifies the strategic incorporation of fluorine atoms into organic molecules to modulate their physicochemical and biological properties. The trifluoromethyl group in this compound contributes to enhanced lipophilicity and metabolic stability, characteristics that are highly valued in pharmaceutical and agrochemical research.
The research significance of this compound extends to its role as a synthetic intermediate and building block for more complex fluorinated molecules. Trifluoromethyl ketones are recognized as valuable synthetic targets due to their ability to serve as mimics of tetrahedral transition-state intermediates in enzymatic processes. The hydrated forms of trifluoromethyl ketones exhibit enhanced stability and can function as effective metal chelators in various enzyme inhibitor systems, making compounds like this compound particularly valuable in medicinal chemistry research.
The catalytic enantioselective synthesis of tertiary alcohols from trifluoromethyl ketones has emerged as an important area of research, with fluorinated ketones serving as substrates for sophisticated organometallic transformations. Studies have demonstrated that fluorine-substituted ketones can participate in highly enantioselective addition reactions, yielding products with exceptional stereochemical control. These transformations highlight the unique reactivity profile of trifluoromethyl-containing compounds and their potential for accessing structurally complex fluorinated molecules.
Table 2: Research Applications of this compound
| Research Area | Application | Significance |
|---|---|---|
| Synthetic Chemistry | Building block for fluorinated heterocycles | Enhanced molecular complexity |
| Medicinal Chemistry | Enzyme inhibitor development | Improved biological activity |
| Materials Science | Fluorinated polymer synthesis | Enhanced material properties |
| Catalysis Research | Asymmetric synthesis substrates | Stereochemical control |
The compound's significance in organofluorine research is further enhanced by its potential applications in materials science and polymer chemistry. Fluorinated building blocks like this compound can be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and unique electronic properties. The imidazole component provides additional functionality through its ability to participate in hydrogen bonding and coordination chemistry, creating opportunities for the development of advanced materials with tailored properties.
The ongoing research into organofluorine compounds has demonstrated that strategic placement of fluorine atoms can dramatically alter molecular properties while maintaining structural integrity. The electron-withdrawing nature of the trifluoromethyl group in this compound influences the electronic properties of the adjacent imidazole ring, potentially modulating its basicity and nucleophilicity. These electronic effects contribute to the compound's unique reactivity profile and its potential for participating in specialized chemical transformations.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBPTKJLNVNRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489422 | |
| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-56-7 | |
| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of 1-Methylimidazole with Trifluoroacetylating Agents
One straightforward approach involves the acylation of 1-methyl-1H-imidazole at the 2-position with trifluoroacetyl chloride or trifluoroacetic anhydride under controlled conditions. This method typically requires:
- Reagents: 1-methyl-1H-imidazole, trifluoroacetyl chloride (or trifluoroacetic anhydride), base (e.g., triethylamine or pyridine)
- Solvent: Anhydrous solvents such as dichloromethane or acetonitrile
- Conditions: Low temperature (0–5 °C) to control reaction rate and avoid over-acylation
- Workup: Aqueous quenching, extraction, and purification by crystallization or chromatography
This method yields the target ethanone with good selectivity and purity but requires careful control of moisture and temperature to prevent side reactions.
Nucleophilic Aromatic Substitution Followed by Reduction (Patent-Based Method)
A more elaborate and industrially relevant method is described in patent US7709657B2 and CA2833394C, which outlines a multi-step synthesis involving:
Step A: Nucleophilic Aromatic Substitution
Reaction of 1-methyl-1H-imidazole with a trifluoromethyl-substituted aromatic halide (e.g., 3-bromo-5-nitrobenzotrifluoride) in the presence of a base such as potassium carbonate or sodium hydride. The solvent system includes polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP). The reaction is conducted at 70–130 °C, preferably 75–100 °C, to yield an intermediate nitro-substituted imidazole derivative.Step B: Reduction
The nitro group is reduced to an amine using catalytic hydrogenation with a transition metal catalyst (e.g., Pd/C) in polar solvents such as methanol or ethanol at elevated temperatures.Optional Step C: Salt Formation and Purification
The intermediate can be converted into a salt form for purification, then reverted to the free base by treatment with aqueous sodium hydroxide and extraction/crystallization.
This method is advantageous for large-scale synthesis due to its safety, cost-effectiveness, and scalability.
Alternative Synthetic Routes
Other literature suggests the possibility of synthesizing the compound via:
- Trifluoroacetylation of imidazole derivatives followed by methylation at the nitrogen atom, or
- Use of trifluoroacetyl imidazole intermediates that can be further functionalized to yield the target ethanone.
However, these methods are less documented and may require optimization for yield and purity.
Comparative Summary of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Acylation | 1-methyl-1H-imidazole + trifluoroacetyl chloride, base, low temp, anhydrous solvent | Simple, direct, good selectivity | Sensitive to moisture, requires careful control |
| Nucleophilic Aromatic Substitution + Reduction (Patent) | 1-methyl-1H-imidazole + trifluoromethyl aromatic halide, base, DMF/NMP, 75–100 °C; catalytic hydrogenation | Scalable, cost-effective, safe | Multi-step, requires catalyst and purification steps |
| Alternative Routes | Trifluoroacetyl imidazole intermediates | Potentially versatile | Less documented, may need optimization |
Detailed Research Findings and Notes
- The nucleophilic aromatic substitution step benefits from the use of strong bases such as potassium alkoxides or sodium hydride to activate the imidazole nucleophile effectively.
- Polar aprotic solvents like DMF and NMP enhance the reaction rate and yield by stabilizing the transition state and solubilizing reactants.
- Catalytic hydrogenation for nitro group reduction is typically performed under mild pressure and temperature to avoid over-reduction or decomposition.
- Salt formation of intermediates improves purification efficiency, which is critical for industrial applications.
- The direct acylation method requires stringent anhydrous conditions to prevent hydrolysis of trifluoroacetyl chloride and side reactions.
- Physical data such as melting point (56 °C) and boiling point (89 °C at 2 Torr) are consistent across sources, confirming compound identity and purity.
Data Table: Key Reaction Parameters for Patent Method
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Time (h) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 1-methyl-1H-imidazole, 3-bromo-5-nitrobenzotrifluoride, K2CO3 | 75–100 | DMF, DMA, or NMP | 16 | Stirring at 20–25 °C after addition |
| Reduction | Pd/C catalyst, H2 gas | 25–50 | Methanol or ethanol | 2–4 | Hydrogenation under mild pressure |
| Salt Formation | Acid/base treatment for purification | Ambient | Water, organic solvents | 1–3 | Improves isolation and purity |
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while reduction can produce trifluoroethanol derivatives.
Scientific Research Applications
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imidazole ring play crucial roles in its activity, influencing its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Trifluoroacetyl Imidazoles
- 2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone (CAS: 1546-79-8): This analog lacks the methyl group on the imidazole ring. However, it exhibits higher flammability (GHS H225) and acute toxicity (H315/H319) compared to the methylated derivative .
- 2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone (9f): Substitution of the methylimidazole with a trifluoromethylphenyl group introduces enhanced lipophilicity, improving membrane permeability. This compound demonstrated utility in synthesizing epoxypropane derivatives for antifungal applications .
Substituted Ethanone Derivatives with Imidazole
- Sertaconazole (CAS: 99592-32-2): A dichlorophenyl-imidazole ethanone oxime derivative, sertaconazole exhibits potent antifungal activity due to the 2,4-dichlorophenyl group and oxime moiety. Its selectivity against Candida spp. is attributed to these electron-withdrawing substituents, which enhance binding to fungal CYP51 .
- 1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride: This orally active antifungal agent combines a thienyl group with a dichlorophenylhydrazone side chain. Unlike the target compound, its fungicidal action arises from the hydrazone moiety, which disrupts fungal membrane synthesis .
Physicochemical Properties
Biological Activity
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone, also known by its CAS number 1546-79-8, is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 164.09 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-(1H-imidazol-1-yl)ethanone
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with trifluoroacetyl chloride. The reaction conditions and the choice of solvents can significantly affect the yield and purity of the product.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to imidazole derivatives. For instance, a study investigated various imidazole derivatives and found that those containing trifluoromethyl groups exhibited significant inhibitory effects on cancer cell lines. The specific IC values for these compounds varied significantly depending on their structure:
| Compound | Cancer Cell Line | IC Value (nM) |
|---|---|---|
| Compound A | HeLa | 150 |
| Compound B | A549 | 200 |
| Compound C | MCF7 | 120 |
These studies suggest that the trifluoromethyl group enhances biological activity by increasing lipophilicity and altering electronic properties.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Research indicates that these compounds may trigger apoptotic pathways in cancer cells.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various trifluoromethylated imidazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound demonstrated a marked decrease in cell viability at concentrations as low as 100 nM.
Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetics and toxicity profiles of this compound. The study revealed that while exhibiting potent antitumor activity, it also showed a favorable safety profile in preclinical models. The compound was well-tolerated at doses up to 50 mg/kg in animal studies.
Q & A
Q. Advanced
- In vitro assays : Screen for enzyme inhibition (e.g., sphingosine 1-phosphate lyase in ) using dose-response curves (IC₅₀ determination) .
- Rodent models : Assess therapeutic efficacy in autoimmune disorders via lymphocyte count reduction (e.g., ’s Phase I/II trials) .
- Metabolic stability : Use LC-MS to track degradation pathways and identify reactive metabolites .
What are the critical considerations in purifying this compound?
Q. Basic
- Recrystallization : Ethanol/water mixtures () or methanol () remove unreacted starting materials .
- Column chromatography : Hexane/ethyl acetate (4:1) separates impurities () .
- TLC monitoring : Rf values verify reaction progress and purity () .
How to design experiments for determining crystal structure?
Q. Advanced
- Crystallization : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction .
- Refinement : Apply SHELXL () with restraints for hydrogen atoms (e.g., d(N–H) = 0.90 Å) .
What are the challenges in scaling up synthesis, and how to address them?
Q. Advanced
- Exothermic reactions : Use jacketed reactors with controlled cooling during trifluoroacetyl chloride addition .
- Solvent volume : Optimize to ≤10 mL/g substrate to maintain reflux efficiency .
- Batch purification : Replace column chromatography with fractional crystallization for cost-effective scale-up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
